molecular formula C12H18N2O5 B14709589 Galaktose-phenylhydrazon CAS No. 18841-76-4

Galaktose-phenylhydrazon

Cat. No.: B14709589
CAS No.: 18841-76-4
M. Wt: 270.28 g/mol
InChI Key: MAKRUZFBMOBWLJ-QCNOEVLYSA-N
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Description

Galaktose-phenylhydrazon: is a derivative of galactose, a monosaccharide sugar, formed by the reaction of galactose with phenylhydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of galaktose-phenylhydrazon involves the reaction of galactose with an excess of phenylhydrazine. The reaction typically occurs under boiling conditions, leading to the formation of the osazone derivative . The general reaction can be summarized as follows:

Galactose+3PhenylhydrazineThis compound+Aniline+Ammonia\text{Galactose} + 3\text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Aniline} + \text{Ammonia} Galactose+3Phenylhydrazine→this compound+Aniline+Ammonia

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Galaktose-phenylhydrazon primarily undergoes oxidation and condensation reactions. The formation of the osazone involves both these types of reactions .

Common Reagents and Conditions:

    Oxidation: The reaction with phenylhydrazine involves the oxidation of the hydroxyl group at the second carbon of galactose to a ketone level.

    Condensation: The condensation reaction involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine.

Major Products: The major product of the reaction between galactose and phenylhydrazine is this compound, along with by-products such as aniline and ammonia .

Scientific Research Applications

Chemistry: Galaktose-phenylhydrazon is used in carbohydrate chemistry to identify and differentiate between various monosaccharides based on the unique crystalline structures formed by different osazones .

Biology and Medicine: In biological research, this compound and other osazones are used to study the metabolic pathways of sugars and their derivatives. They are also employed in the development of enzyme-activatable fluorescent probes for detecting specific enzymes like β-galactosidase .

Industry: In the industrial sector, this compound can be used in the synthesis of other complex carbohydrate derivatives and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of galaktose-phenylhydrazon involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine. This reaction is facilitated by the nucleophilic attack of the nitrogen atom in phenylhydrazine on the carbonyl carbon of galactose, followed by the elimination of water to form the hydrazone bond .

Comparison with Similar Compounds

Uniqueness: Galaktose-phenylhydrazon is unique due to its specific crystalline structure, which is distinct from other osazones. This uniqueness allows it to be used as a diagnostic tool in carbohydrate chemistry to identify galactose specifically .

Properties

CAS No.

18841-76-4

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2R,3S,4R,5S)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/t9-,10+,11+,12-/m0/s1

InChI Key

MAKRUZFBMOBWLJ-QCNOEVLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NN=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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